![molecular formula C10H10O2 B11950214 7-(1-Methylethylidene)bicyclo[2.2.1]hept-5-ene-2,3-dione CAS No. 60526-38-7](/img/structure/B11950214.png)

7-(1-Methylethylidene)bicyclo[2.2.1]hept-5-ene-2,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

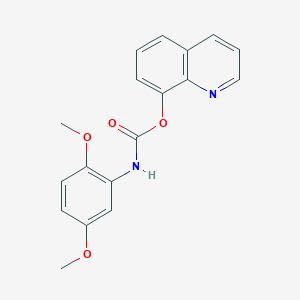

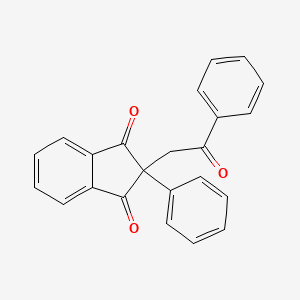

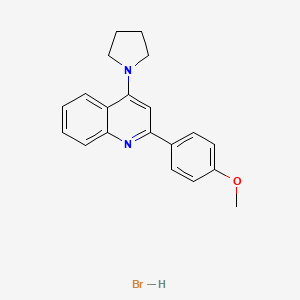

7-(1-メチルエチリデン)ビシクロ[2.2.1]ヘプト-5-エン-2,3-ジオンは、分子式C10H10O2、分子量162.19 g/molの化学化合物です . これは、2位と3位にケトン基を2つ、7位にメチルエチリデン基を持つヘプテン環を特徴とする二環式化合物です . この化合物は、そのユニークな構造と反応性により、科学研究のさまざまな分野で注目されています。

2. 製法

合成経路と反応条件

7-(1-メチルエチリデン)ビシクロ[2.2.1]ヘプト-5-エン-2,3-ジオンの合成は、一般的にジールス・アルダー反応、すなわち共役ジエンとジエノファイル間の[4+2]環状付加反応を用います . . 反応条件は、通常、環状付加とそれに続く官能基化のステップを促進するために、高温と触媒の存在が必要です。

工業生産方法

この化合物の工業生産では、同様の合成経路を使用する場合がありますが、規模が大きく、収量と純度が最適化されます。 連続フローリアクターと高度な触媒システムの使用により、生産プロセスの効率を向上させることができます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1-Methylethylidene)bicyclo[2.2.1]hept-5-ene-2,3-dione typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a conjugated diene and a dienophile . . The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cycloaddition and subsequent functionalization steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

化学反応の分析

反応の種類

7-(1-メチルエチリデン)ビシクロ[2.2.1]ヘプト-5-エン-2,3-ジオンは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、酸化されてカルボン酸などの酸化された誘導体を形成することができます。

還元: 還元反応により、ケトン基をアルコールに変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などがあります。

還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が一般的に使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用する試薬と条件によって異なります。 たとえば、酸化によりカルボン酸が生成され、還元によりアルコールが生成される可能性があります .

科学的研究の応用

7-(1-メチルエチリデン)ビシクロ[2.2.1]ヘプト-5-エン-2,3-ジオンは、科学研究でいくつかの応用があります。

作用機序

7-(1-メチルエチリデン)ビシクロ[2.2.1]ヘプト-5-エン-2,3-ジオンの作用機序は、さまざまな分子標的や経路との相互作用に関与しています。 この化合物の反応性は、主にケトン基と歪んだ二環式構造の存在によるもので、求核攻撃やその他の化学的変換を受けやすくなっています . これらの相互作用により、さらなる反応に関与する反応性中間体が生成される可能性があります .

類似化合物との比較

類似化合物

ビシクロ[2.2.1]ヘプト-5-エン-2,3-ジオン: メチルエチリデン基がないため、特定の反応では反応性が低くなります.

ビシクロ[2.2.1]ヘプタン-2,3-ジオン: 類似した構造ですが、官能基が異なるため、反応性と用途が異なります.

ビシクロ[2.2.1]ヘプト-5-エン-2,3-ジカルボン酸無水物: 無水物基を含んでおり、化学的性質と反応性が異なります.

独自性

7-(1-メチルエチリデン)ビシクロ[2.2.1]ヘプト-5-エン-2,3-ジオンは、メチルエチリデン基の存在により、反応性を高め、有機合成における汎用性の高い中間体となっています . その歪んだ二環式構造も、その独特の化学的挙動に貢献しています .

特性

CAS番号 |

60526-38-7 |

|---|---|

分子式 |

C10H10O2 |

分子量 |

162.18 g/mol |

IUPAC名 |

7-propan-2-ylidenebicyclo[2.2.1]hept-5-ene-2,3-dione |

InChI |

InChI=1S/C10H10O2/c1-5(2)8-6-3-4-7(8)10(12)9(6)11/h3-4,6-7H,1-2H3 |

InChIキー |

UMKWEVHCLDVTPY-UHFFFAOYSA-N |

正規SMILES |

CC(=C1C2C=CC1C(=O)C2=O)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。